molecular formula C18H25NO4 B1438449 Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid CAS No. 1212411-75-0

Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid

Cat. No.: B1438449
CAS No.: 1212411-75-0
M. Wt: 319.4 g/mol
InChI Key: MCJLMTMOGBGTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid (CAS: 1212411-75-0) is a protected amino acid derivative featuring a cyclohexane backbone with a tert-butoxycarbonyl (Boc)-protected amino group at position 1, a phenyl group at position 4, and a carboxylic acid moiety. Its molecular formula is C₁₈H₂₅NO₄, with a molecular weight of 319.4 g/mol . The compound is a white powder stored at 0–8°C to ensure stability, and its purity is ≥97% by HPLC .

The cis configuration of the cyclohexane ring imposes spatial constraints, influencing its conformational flexibility and intermolecular interactions. The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, while the carboxylic acid enables further derivatization (e.g., esterification, amidation).

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-18(15(20)21)11-9-14(10-12-18)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJLMTMOGBGTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(CC1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Catalysts

  • The synthesis often starts from p-aminobenzoic acid or its derivatives, including nitro-substituted benzoic acids that are reduced in situ.
  • Catalysts such as 5% ruthenium on carbon (Ru/C) or rhodium-based catalysts are employed.
  • Hydrogen pressure is applied, typically around 15 bar.
  • The reaction is conducted under basic aqueous conditions, often with sodium hydroxide (NaOH).

Reaction Conditions and Outcomes

Parameter Typical Value/Range
Catalyst 5% Ru/C (ruthenium on carbon)
Base 10% NaOH aqueous solution
Temperature 100°C
Hydrogen Pressure 15 bar
Reaction Time 20–28 hours
Solvent Water
cis/trans Ratio Varies; trans favored >75% in some methods
Yield Up to ~70% for amino acid intermediate
  • Under these conditions, p-aminobenzoic acid is hydrogenated to 4-amino-1-cyclohexanecarboxylic acid derivatives.
  • The reaction typically yields a mixture of cis and trans isomers, with trans often predominating (e.g., trans:cis ratio of 4.6:1 or 80% trans).
  • The process can be done in a one-pot manner without isolating intermediates, improving efficiency.

Boc Protection of the Amino Group

Boc Protection Procedure

  • Without isolating the hydrogenation product, Boc anhydride (tert-butyl dicarbonate) is added directly to the reaction mixture.
  • The reaction is typically carried out in acetone at room temperature.
  • Stirring time is around 20 hours to ensure complete protection.

Workup and Purification

  • After Boc protection, the catalyst is removed by filtration through celite.
  • The mixture is washed with acetone/water mixtures and evaporated under reduced pressure.
  • The aqueous layer is extracted with dichloromethane (DCM) multiple times.
  • Acidification with citric acid (to pH ~4) followed by further DCM extractions isolates the Boc-protected amino acid.
  • Drying over sodium sulfate and evaporation yields the Boc-protected product.

Separation and Enrichment of the cis Isomer

Importance of cis Isomer

  • Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid is often required in pure or enriched form for specific pharmaceutical applications.
  • The cis and trans isomers differ in spatial arrangement, affecting biological activity.

Methods for Separation

  • Selective crystallization exploits differences in solubility between isomers.
  • Selective esterification of the carboxylic acid group in the cis isomer allows chemical differentiation.
  • For example, methyl bromide in acetone with potassium carbonate selectively reacts with the cis isomer, precipitating it out.
  • Cooling the reaction mixture to -10°C aids in crystallization and isolation.

Typical Separation Procedure

Step Conditions/Details
Reaction mixture Boc-protected cis/trans mixture in acetone
Base Potassium carbonate (1.2 eq relative to cis content)
Alkylating agent Methyl bromide (0.43 eq relative to total mixture)
Temperature 60°C for 3 hours; then cooled to room temp and -10°C
Isolation Filtration of precipitate, washing with cold acetone
Purification Extraction with 20% citric acid and DCM
Yield and Purity 62% yield, purity 99.1% for isolated trans isomer
  • This method allows enrichment of the cis isomer by removing the trans isomer as an ester derivative or vice versa.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Notes
Catalytic hydrogenation p-Aminobenzoic acid, 5% Ru/C, 10% NaOH, H2 (15 bar), 100°C, 20h Mixture of cis/trans 4-amino-1-cyclohexanecarboxylic acid, ~80% trans
Boc protection Boc anhydride, acetone, room temp, 20h Boc-protected amino acid mixture, ~70% yield, ~92% purity
Cis/trans separation K2CO3, methyl bromide, acetone, 60°C then cooling to -10°C Selective esterification and crystallization, ~62% yield, >99% purity cis or trans isomer

Research Findings and Industrial Relevance

  • The one-pot hydrogenation and Boc protection method reduces process steps and waste, suitable for industrial scale.
  • High trans isomer content (>75%) can be achieved directly, minimizing the need for post-reaction isomerization.
  • The cis isomer can be selectively isolated by chemical modification and crystallization.
  • The Boc-protected amino acid derivatives serve as key intermediates in synthesizing pharmaceutical agents such as Janus kinase inhibitors and Oclacitinib.
  • Catalyst reuse is possible but requires careful purification to maintain yield and isomer ratios.

Chemical Reactions Analysis

Types of Reactions

Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Peptide Synthesis

Overview:
Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid is widely used as a building block in the synthesis of peptides. Its ability to form stable linkages with other amino acids makes it essential in creating biologically active compounds necessary for pharmaceutical applications.

Case Study:
In a study involving linear pentapeptides, this compound was incorporated into sequences that exhibited potent agonistic activity at the human melanocortin-4 receptor. This specificity suggests its potential use in developing treatments for obesity through targeted receptor modulation .

Drug Development

Overview:
The compound's unique structure allows for the design of novel drugs targeting specific receptors, enhancing efficacy in treating diseases such as cancer and neurological disorders. Its role as a chiral auxiliary in asymmetric synthesis facilitates the production of enantiomerically pure compounds, which is crucial for drug safety and effectiveness.

Research Findings:
Research has shown that derivatives of this compound can selectively influence receptor activity. For instance, modifications to the compound have been linked to improved selectivity and potency against specific biological targets, paving the way for new therapeutic agents .

Neuroscience Research

Overview:
this compound plays a critical role in neuroscience research, particularly in studies related to neurotransmitter systems. It aids researchers in understanding the mechanisms of action for various drugs and their effects on the brain.

Case Study:
In studies focusing on neurotransmitter interactions, this compound has been shown to modulate receptor activity effectively, providing insights into drug mechanisms that could lead to improved treatments for neurological disorders .

Chemical Reactions and Synthesis

Synthetic Methods:
The synthesis of this compound typically involves several key steps:

  • Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base.
  • Formation of the Cyclohexane Ring: This involves reactions with appropriate starting materials.
  • Introduction of the Phenyl Group: Achieved through substitution reactions with phenyl halides.
  • Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Mechanism of Action

The mechanism of action of Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The pathways involved often include binding to active sites and altering the conformation of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features
Compound Name Functional Groups Key Substituents Molecular Weight
Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid Boc-protected amine, carboxylic acid Cis-cyclohexane, phenyl at C4 319.4 g/mol
2-(Ethylamino)-2-phenylcyclohexan-1-one Ethylamine, ketone Cyclohexanone, phenyl at C2 ~247.3 g/mol*
7-Chloro-5-(o-chlorophenyl)-1,4-benzodiazepin-2-one Benzodiazepine core, chlorides Chlorophenyl, ketone ~335.2 g/mol*

*Calculated based on molecular formulas from .

Key Differences :

Functional Groups: The target compound’s carboxylic acid and Boc-protected amine contrast with the ketone and ethylamine in 2-(ethylamino)-2-phenylcyclohexan-1-one. This difference dictates reactivity: carboxylic acids participate in salt formation, while ketones undergo nucleophilic additions.

Stereochemistry : The cis configuration in the target compound creates distinct spatial arrangements compared to trans isomers or unconstrained analogs.

Physicochemical Properties

Table 2: Physicochemical Comparison
Property This compound 2-(Ethylamino)-2-phenylcyclohexan-1-one 7-Chloro-5-(o-chlorophenyl)-1,4-benzodiazepin-2-one
Solubility (Polarity) Moderate (carboxylic acid enhances polarity) Low (ketone and alkylamine reduce polarity) Very low (aromatic chlorides dominate)
Stability Requires refrigeration (0–8°C) Likely stable at ambient conditions Stable under inert conditions
Hydrogen Bonding Carboxylic acid enables dimerization Limited (weak H-bond acceptors) Minimal (rigid benzodiazepine core)

Notes:

  • The carboxylic acid in the target compound facilitates dimerization via hydrogen bonds, as observed in other carboxylic acids . However, steric hindrance from the Boc group and cyclohexane ring may reduce dimer stability compared to simpler acids (e.g., acetic acid).
  • The refrigeration requirement for the target compound suggests sensitivity to thermal degradation, unlike the more robust cyclohexanone derivatives.

Key Findings :

  • The target compound’s carboxylic acid and Boc group make it ideal for peptide coupling reactions, whereas cyclohexanone derivatives are better suited for alkaloid frameworks.
  • Benzodiazepines () prioritize aromatic interactions in drug design, whereas the target compound’s flexibility and functional groups favor modular bioconjugation.

Research Implications and Gaps

  • Hydrogen Bonding : highlights dimerization in carboxylic acids, but the steric effects of the Boc group and cyclohexane ring in the target compound warrant further study to quantify dimer stability .
  • Biological Activity: No direct data on the target compound’s bioactivity is provided in the evidence. Comparative studies with non-Boc-protected analogs (e.g., cis-1-amino-4-phenyl-cyclohexane carboxylic acid) could clarify the Boc group’s role in pharmacokinetics.
  • Purity Variability : Discrepancies in reported purity (95% vs. 97% ) suggest batch-dependent variability, emphasizing the need for rigorous quality control in synthetic workflows.

Biological Activity

Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid (Boc-cis-Apc) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Synthesis

Boc-cis-Apc is characterized by a cyclohexane ring with an amino group protected by a tert-butoxycarbonyl (Boc) moiety. The synthesis typically involves:

  • Protection of the Amino Group : The amino group is protected using Boc-Cl in the presence of a base like triethylamine.
  • Formation of the Cyclohexane Ring : This is achieved through a series of reactions involving appropriate starting materials.
  • Introduction of the Phenyl Group : A substitution reaction with a phenyl halide introduces the phenyl group.
  • Deprotection : The Boc group is removed under acidic conditions to yield the final product .

Boc-cis-Apc exhibits biological activity primarily through its interactions with various molecular targets:

  • Enzyme-Substrate Interactions : It can act as a substrate or inhibitor in enzymatic reactions, influencing enzyme activity and protein-ligand binding .
  • Receptor Modulation : Research indicates that Boc-cis-Apc can selectively influence receptor activity, particularly in relation to melanocortin receptors, enhancing agonist selectivity .

Biological Applications

Boc-cis-Apc has been investigated for several applications:

  • Peptide Synthesis : It serves as a building block in the synthesis of biologically active peptides, crucial for drug development .
  • Drug Development : Its unique structure allows for the design of novel drugs targeting specific receptors, enhancing efficacy in treating diseases such as cancer and neurological disorders .
  • Neuroscience Research : The compound aids in understanding neurotransmitter systems and the mechanisms of action for various drugs .

Table 1: Biological Activity Overview

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionDemonstrated ability to inhibit specific enzymes, affecting metabolic pathways.
Receptor AgonismEnhanced selectivity for hMC4R over hMC1R, indicating potential therapeutic uses in obesity and metabolic disorders.
Structural StabilityImproved stability of β-helical motifs when incorporated into peptide structures.

Case Study 1: Melanocortin Receptor Selectivity

In a study examining linear pentapeptides containing Boc-cis-Apc, it was found that these compounds exhibited potent agonistic activity at the human melanocortin-4 receptor (hMC4R) while being inactive at hMC1R. This selectivity suggests potential applications in obesity treatment through targeted receptor modulation .

Case Study 2: Peptide Stability Enhancement

Research on cyclic peptides incorporating Boc-cis-Apc highlighted its ability to stabilize β-helical motifs, enhancing the overall structural integrity and functionality of these peptides. The incorporation led to increased resistance to conformational fluctuations, which is critical for maintaining biological activity .

Comparative Analysis with Similar Compounds

Boc-cis-Apc can be compared with other similar compounds such as Boc-cis-1-amino-4-methyl-cyclohexane carboxylic acid and Boc-cis-1-amino-4-propyl-cyclohexane carboxylic acid. The presence of the phenyl group in Boc-cis-Apc imparts distinct chemical properties that enhance its reactivity and biological activity compared to its analogs.

Table 2: Comparison with Similar Compounds

CompoundUnique FeaturesBiological Activity
Boc-cis-1-amino-4-methyl-cyclohexaneMethyl group affects stericsModerate receptor activity
Boc-cis-1-amino-4-propyl-cyclohexanePropyl group increases lipophilicityVariable activity
Boc-cis-1-amino-4-phenyl-cyclohexane Phenyl group enhances bindingHigh selectivity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid?

  • Methodological Answer : Synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group, followed by cyclization and functionalization of the cyclohexane ring. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or methanol. HPLC (≥97% purity) is critical for verifying purity post-synthesis . Storage at 0–8°C in airtight containers prevents degradation of the Boc group and maintains stability .

Q. How can researchers confirm the structural integrity of Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming stereochemistry (cis configuration) and verifying the Boc-protected amine and carboxylic acid moieties. For example, the cyclohexane ring protons exhibit distinct coupling patterns in cis vs. trans configurations .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves absolute stereochemistry and intramolecular hydrogen bonding.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₈H₂₅NO₄, MW 319.4) .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Avoid temperatures >8°C to prevent Boc deprotection.
  • pH Sensitivity : The carboxylic acid group (pKa ~2–3) may protonate/deprotonate in aqueous buffers, affecting solubility. Use neutral buffers (e.g., PBS) for biological assays .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the aromatic phenyl group .

Advanced Research Questions

Q. How can Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid serve as a bioisostere in drug design?

  • Methodological Answer :

  • Peptide Mimetics : The rigid cyclohexane backbone mimics proline-like conformations in peptides, while the Boc-protected amine and carboxylic acid enable integration into peptidomimetic scaffolds .
  • Carboxylic Acid Replacement : In CNS drug design, the cyclohexane ring’s lipophilicity may enhance blood-brain barrier penetration compared to polar α-amino acids. However, computational modeling (e.g., logP calculations) is advised to balance hydrophobicity .
  • Case Study : Replace glutamic acid in NMDA receptor antagonists with this compound to reduce ionization while maintaining hydrogen-bonding interactions .

Q. What experimental strategies address solubility challenges in biological assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
  • Prodrug Approaches : Esterify the carboxylic acid (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Membrane Dialysis : For in vitro studies, continuous dialysis (e.g., Neosepta-AMH membranes) can maintain solubility while removing interfering ions .

Q. How can stereochemical purity be ensured during large-scale synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve cis vs. trans diastereomers .
  • Asymmetric Catalysis : Employ Ru-BINAP catalysts for enantioselective hydrogenation of the cyclohexene precursor .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of diastereomeric salts (e.g., with L-tartaric acid) to enrich the cis isomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid
Reactant of Route 2
Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.